![molecular formula C22H17F2N3O2S2 B2592771 N-(2,4-difluorophenyl)-2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1291859-53-4](/img/structure/B2592771.png)
N-(2,4-difluorophenyl)-2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-difluorophenyl)-2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C22H17F2N3O2S2 and its molecular weight is 457.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Dual TS and DHFR Inhibitors
Research on compounds with a similar thieno[2,3-d]pyrimidine scaffold has demonstrated potent inhibitory activity against human TS and DHFR. For instance, a study by Gangjee et al. (2008) highlighted the synthesis of analogues as potential dual TS and DHFR inhibitors. The classical analogue synthesized in this study exhibited the most potent dual inhibitory activity against human TS and DHFR known to date, suggesting that modifications of the thieno[2,3-d]pyrimidine scaffold can lead to highly effective dual inhibitors for cancer therapy and bacterial infections (Gangjee, Qiu, Li, & Kisliuk, 2008).
Crystal Structure Analysis
The crystal structure analysis of related compounds provides insights into their molecular conformation, which is essential for understanding their biological activity and for the design of new drugs. Subasri et al. (2016) studied the crystal structures of similar acetamide derivatives, highlighting the importance of intramolecular hydrogen bonding in stabilizing their folded conformation. This information is crucial for drug design, as it aids in the prediction of how structural modifications can affect drug-receptor interactions (Subasri, Timiri, Barji, Jayaprakash, Vijayan, & Velmurugan, 2016).
Vibrational Spectroscopy and Quantum Computational Approach
The vibrational spectroscopic analysis and quantum computational approaches are used to characterize antiviral molecules, providing a deeper understanding of their structure and electronic interactions. Mary et al. (2022) characterized an antiviral active molecule using Raman and Fourier transform infrared spectroscopy, complemented by density functional theory calculations. This comprehensive analysis aids in understanding the molecular basis of the compound's antiviral activity, offering potential pathways for designing new antiviral agents (Mary, Pradhan, & James, 2022).
Material Science Applications
Compounds with similar structures have been explored for their potential in material science, particularly in the synthesis of high-performance polymers. Huang et al. (2019) synthesized a novel diamine monomer for the preparation of fluorinated polyimides, showcasing the compound's utility in creating materials with excellent thermal stability, optical transparency, and hydrophobic properties. This research demonstrates the versatility of such compounds beyond biomedical applications, extending into the development of advanced materials (Huang, Li, Liu, & Wei, 2019).
Propriétés
IUPAC Name |
N-(2,4-difluorophenyl)-2-[3-(2,5-dimethylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17F2N3O2S2/c1-12-3-4-13(2)18(9-12)27-21(29)20-17(7-8-30-20)26-22(27)31-11-19(28)25-16-6-5-14(23)10-15(16)24/h3-10H,11H2,1-2H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZNCAFBKUVECEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4=C(C=C(C=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17F2N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[4-(Oxolan-3-yloxy)phenyl]methanol](/img/structure/B2592692.png)
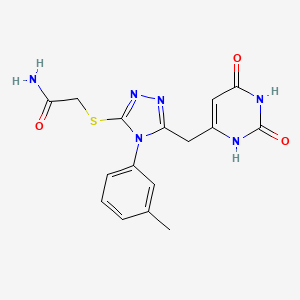
![(2,4-Dimethylthiazol-5-yl)(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)methanone](/img/structure/B2592694.png)
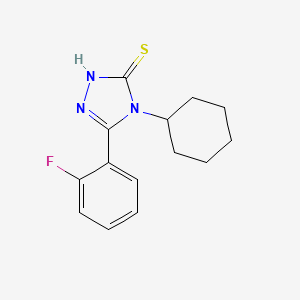
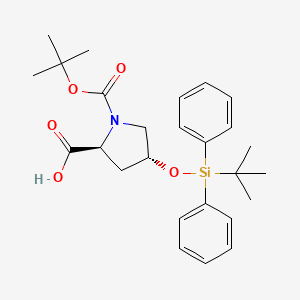

![N-(2,4-difluorophenyl)-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2592702.png)
![2-Chloro-N-{[(1,1-dioxo-1lambda6-thiolan-3-yl)carbamoyl]methyl}-N-ethylacetamide](/img/structure/B2592703.png)
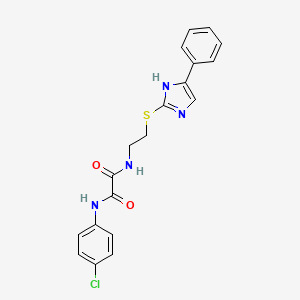
![1-Azaspiro[3.3]heptan-2-one](/img/structure/B2592706.png)
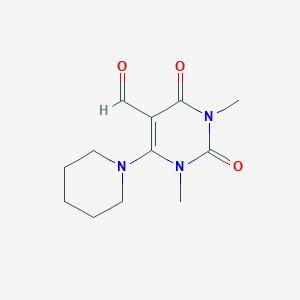
![(Z)-methyl 3-allyl-2-((5,6-dihydro-1,4-dioxine-2-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2592710.png)
